

# Elunonavir: A Technical Overview of an Investigational HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The detailed synthesis pathway for **Elunonavir** (GS-1156) is not publicly available in patents or peer-reviewed literature at the time of this report. The synthesis workflow presented herein is a hypothetical pathway based on the known synthesis of similar azapeptide HIV protease inhibitors and is intended for illustrative purposes only.

### Introduction

**Elunonavir** (also known as GS-1156) is an investigational antiviral drug developed by Gilead Sciences for the treatment of HIV-1 infection.[1][2] It belongs to the class of drugs known as protease inhibitors (PIs), which play a crucial role in the management of HIV by disrupting the viral life cycle.[1][3] A key characteristic of **Elunonavir** is its high metabolic stability, which allows for a long half-life in the body without the need for a pharmacokinetic enhancer (booster) like ritonavir or cobicistat.[4] This attribute has the potential to reduce drug-drug interactions and pill burden for patients.

## **Chemical Structure and Properties**

**Elunonavir** is a complex azapeptide analogue. Its chemical properties are summarized in the table below.



| Identifier        | Value                                                                                                                                                                                                                                                                                                              |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | dimethyl (3S,8S,9S,12S)-6-({4-[1-(difluoromethyl)-1H-pyrazol-3-yl]-2,6<br>difluorophenyl}methyl)-8-hydroxy-9-{[4-({2-[8-(oxetan-3-yl)-3,8 diazabicyclo[3.2.1]octan-3-yl]pyrimidin-5-yl}ethynyl)phenyl]methyl}-4,11-dioxo-3,12-bis(1,1,1-trifluoro-2-methylpropan-2-yl)-2,5,6,10,13-pentaazatetradecane-1,14-dioate |
| CAS Number        | 2242428-57-3                                                                                                                                                                                                                                                                                                       |
| Molecular Formula | C52H59F10N11O8                                                                                                                                                                                                                                                                                                     |
| Molecular Weight  | 1156.08 g/mol                                                                                                                                                                                                                                                                                                      |
| Synonyms          | GS-1156                                                                                                                                                                                                                                                                                                            |

## **Mechanism of Action: HIV-1 Protease Inhibition**

**Elunonavir** targets the HIV-1 protease, an essential enzyme for the virus's replication. During the viral life cycle, HIV produces long polypeptide chains (Gag-Pol polyproteins) that must be cleaved into smaller, functional proteins for the virus to mature and become infectious. HIV-1 protease is responsible for this critical cleavage process.

Protease inhibitors like **Elunonavir** are designed to mimic the transition state of the natural substrates of the HIV-1 protease. They bind to the active site of the enzyme with high affinity, preventing it from cleaving the Gag-Pol polyproteins. As a result, the virus cannot assemble new, mature virions, and its replication is halted.





Click to download full resolution via product page

Caption: Mechanism of HIV-1 Protease Inhibition by Elunonavir.

## **Hypothetical Synthesis Pathway**

As the specific synthesis of **Elunonavir** is not publicly disclosed, a generalized, hypothetical synthesis workflow for a complex azapeptide HIV protease inhibitor is presented below. This would typically involve the synthesis of several complex fragments followed by their sequential coupling.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of elunonavir, a new unboosted HIV protease inhibitor | BioWorld [bioworld.com]
- 2. Elunonavir Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of elunonavir (GS-1156): A metabolically stable HIV protease inhibitor that achieves a human half-life of more than two weeks without pharmacokinetic enhancement -American Chemical Society [acs.digitellinc.com]
- To cite this document: BenchChem. [Elunonavir: A Technical Overview of an Investigational HIV-1 Protease Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823841#elunonavir-chemical-structure-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com